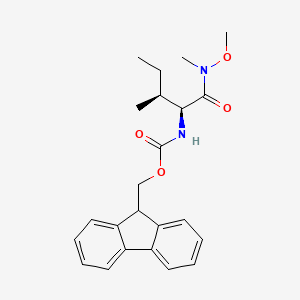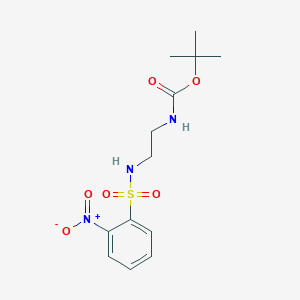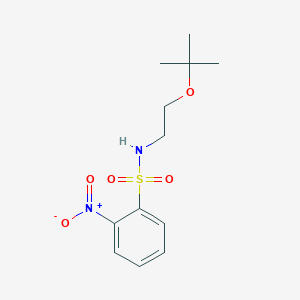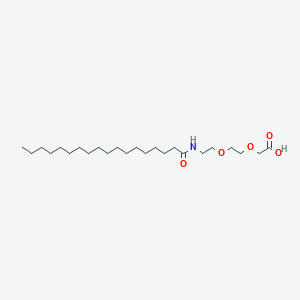![molecular formula C58H106N6O26 B6363049 Maleinimido-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-72-5](/img/structure/B6363049.png)
Maleinimido-PEG(4)-[PEG(4)-OMe]3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Maleinimido-PEG(4)-[PEG(4)-OMe]3” is a chemical compound that belongs to the class of proteins, peptides, or amino acids. It is a heterobifunctional monodisperse poly (ethylene glycol) (PEG) crosslinking agent or spacer . The maleimide functional group reacts with sulfhydryl groups via Michael addition reaction, and the propionic acid functional group reacts with free amines to form amide bonds .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of maleimide PEGylation of sulfhydryls created by the reaction of 2-iminothiolane at surface lysines . This process enables homogenous PEGylation by maleimide-PEG with >80% efficiency and no discernible effect on protein function .
Molecular Structure Analysis
The molecular formula of “this compound” is C58H106N6O26, and it has a molecular weight of 1303.5 g/mol.
Physical And Chemical Properties Analysis
“this compound” is a water-soluble polymer that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule . Its molecular weights vary by the time of the polymerization process .
Applications De Recherche Scientifique
Maleinimido-PEG(4)-[PEG(4)-OMe]3 has been used in a variety of scientific research applications, including drug delivery, tissue engineering, and gene therapy. The maleimide group of this compound is reactive, allowing it to be used as a platform to covalently attach drugs, proteins, and other molecules. This makes this compound an ideal platform for drug delivery, as it can be used to deliver drugs to specific sites in the body. This compound has also been used to create tissue-engineered scaffolds for tissue engineering applications. In addition, this compound can be used to create vectors for gene therapy.
Mécanisme D'action
Target of Action
The primary targets of Maleimido-PEG(4)-[PEG(4)-OMe]3, also known as MAL-PEG4-(m-PEG4)3 or Maleinimido-PEG(4)-[PEG(4)-OMe]3, are sulfhydryl groups in proteins and other thiol molecules . These groups play a crucial role in the structure and function of many proteins, and their modification can significantly impact protein activity.
Mode of Action
Maleimido-PEG(4)-[PEG(4)-OMe]3 interacts with its targets through a specific chemical reaction. The maleimide group in the compound reacts specifically and efficiently with reduced sulfhydryls at a neutral pH (around 6.5-7.5) to form stable thioether bonds . This reaction is known as a Michael addition .
Action Environment
The action of Maleimido-PEG(4)-[PEG(4)-OMe]3 is influenced by environmental factors such as pH. The compound reacts most efficiently with sulfhydryl groups at a neutral pH (around 6.5-7.5) . Additionally, the PEGylation of the compound enhances its solubility and stability, which can improve its efficacy in various environments .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Maleinimido-PEG(4)-[PEG(4)-OMe]3 for lab experiments include its biocompatibility, water-solubility, and ability to covalently attach molecules. These properties make it an ideal platform for a variety of biomedical applications. The primary limitation of using this compound is its relatively low solubility in aqueous solutions. This can limit its use in certain applications, such as drug delivery.
Orientations Futures
The future directions for Maleinimido-PEG(4)-[PEG(4)-OMe]3 are numerous and varied. For drug delivery applications, this compound can be used to create more targeted and efficient drug delivery systems. For tissue engineering applications, this compound can be used to create more complex and functional tissue-engineered scaffolds. For gene therapy applications, this compound can be used to create more efficient and effective gene delivery vectors. Additionally, this compound can be used to create more efficient and effective diagnostic agents and imaging agents. Finally, this compound can be used to create novel materials for a variety of biomedical applications.
Méthodes De Synthèse
Maleinimido-PEG(4)-[PEG(4)-OMe]3 can be synthesized using a variety of methods, including ring-opening polymerization, click chemistry, and thiol-ene click chemistry. The most common method is ring-opening polymerization, which involves the reaction of a maleimide-terminated PEG monomer with a difunctional initiator. The initiator is typically a difunctional alkoxide, such as ethyl or propyl alkoxide. The reaction is typically carried out in a solvent, such as tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from room temperature to 80°C. The reaction can be monitored by proton nuclear magnetic resonance (1H NMR) spectroscopy.
Propriétés
IUPAC Name |
N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H106N6O26/c1-72-24-27-80-40-43-84-36-32-77-21-12-60-52(66)7-17-88-48-58(49-89-18-8-53(67)61-13-22-78-33-37-85-44-41-81-28-25-73-2,50-90-19-9-54(68)62-14-23-79-34-38-86-45-42-82-29-26-74-3)63-55(69)10-16-75-30-35-83-46-47-87-39-31-76-20-11-59-51(65)6-15-64-56(70)4-5-57(64)71/h4-5H,6-50H2,1-3H3,(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKCRKVTXLFLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H106N6O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)




